Deoxymulundocandin

Echinocandin Synthesis Medicinal Chemistry Process Optimization

Deoxymulundocandin is the direct precursor for semi-synthetic echinocandin derivatives like Aminocandin (IP960/HMR3270), with demonstrated in vivo activity against drug-resistant Candida and Aspergillus. Its single-step, high-yield synthesis from Mulundocandin provides a scalable source of the core scaffold for medicinal chemistry programs. Structurally distinct from Echinocandins B and C, it serves as a critical SAR probe for dissecting (1,3)-β-D-glucan synthase inhibition. Sourced exclusively from Aspergillus mulundensis, procurement from verified suppliers enables comparative biosynthetic and resistance mechanism studies.

Molecular Formula C48H77N7O15
Molecular Weight 992.2 g/mol
CAS No. 138626-63-8
Cat. No. B1670257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxymulundocandin
CAS138626-63-8
SynonymsDeoxymulundocandin; 
Molecular FormulaC48H77N7O15
Molecular Weight992.2 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(CC4=CC=C(C=C4)O)O)CO)C)O)O)O
InChIInChI=1S/C48H77N7O15/c1-5-26(2)14-12-10-8-6-7-9-11-13-15-37(62)49-32-22-36(61)44(66)53-46(68)40-41(63)27(3)23-55(40)47(69)33(25-56)50-45(67)39(35(60)20-29-16-18-30(58)19-17-29)52-43(65)34-21-31(59)24-54(34)48(70)38(28(4)57)51-42(32)64/h16-19,26-28,31-36,38-41,44,56-61,63,66H,5-15,20-25H2,1-4H3,(H,49,62)(H,50,67)(H,51,64)(H,52,65)(H,53,68)/t26?,27-,28+,31+,32-,33-,34-,35+,36+,38-,39-,40-,41-,44+/m0/s1
InChIKeyGWBOEEVOSDBARW-SPXLVGSKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deoxymulundocandin (CAS 138626-63-8): Key Baseline Data for Antifungal Research and Procurement


Deoxymulundocandin (CAS 138626-63-8) is a naturally occurring lipohexapeptide antibiotic belonging to the echinocandin class of antifungals, isolated from the fungal strain Aspergillus mulundensis (formerly A. sydowii var. mulundensis) [1]. With a molecular formula of C₄₈H₇₇N₇O₁₅ and a molecular weight of 992.16 g/mol, it functions by inhibiting (1,3)-β-D-glucan synthase, a critical enzyme in fungal cell wall biosynthesis [2].

Deoxymulundocandin (CAS 138626-63-8): Why In-Class Echinocandin Analogs Are Not Interchangeable


Echinocandins, while sharing a common mechanism, exhibit significant structural and functional diversity that directly impacts their antifungal spectrum, potency, and potential for drug development. Attempting to substitute Deoxymulundocandin with a close analog like Mulundocandin or Echinocandin B is scientifically unsound due to key differences in their molecular structure and biological activity. For instance, Deoxymulundocandin differs from Mulundocandin by the absence of a single hydroxyl group (C₄₈H₇₇N₇O₁₅ vs. C₄₈H₇₇N₇O₁₆), a modification that can alter its interaction with the target enzyme and its overall antifungal profile [1]. The specific evidence detailed below quantifies these critical differentiators, guiding informed selection for research and procurement.

Deoxymulundocandin (CAS 138626-63-8): Key Quantitative Differentiation Against Comparators


Selective Reduction in Synthesis: A Single-Step Conversion to Deoxymulundocandin from Mulundocandin

Deoxymulundocandin can be efficiently produced via a selective, single-step reduction of Mulundocandin's C4-homotyrosine hydroxyl group, a process that avoids the need for protective chemistry and simplifies purification compared to other echinocandin modifications [1]. This semi-synthetic route yields a compound identical to the naturally isolated Deoxymulundocandin, providing a scalable and reliable source for research [1].

Echinocandin Synthesis Medicinal Chemistry Process Optimization

Broad-Spectrum Antifungal Potential: Activity Spectrum of the Deoxymulundocandin Scaffold

While direct MIC data for Deoxymulundocandin against a broad panel of pathogens is limited in the public domain, its close structural analog, Mulundocandin, exhibits potent activity against key Candida species, with MIC ranges of 0.5-4.0 µg/mL for C. albicans and 2.0-4.0 µg/mL for C. glabrata [1]. Importantly, Deoxymulundocandin serves as the direct chemical scaffold for the semi-synthetic analog Aminocandin, which has demonstrated significant in vivo efficacy against drug-resistant Candida and Aspergillus species, including superior potency against C. glabrata isolates with reduced susceptibility to caspofungin .

Antifungal Discovery Echinocandin Candida Aspergillus

Unique Biosynthetic Origin and Strain-Specific Production

Deoxymulundocandin is produced by a specific and historically important fungal strain, Aspergillus mulundensis (DSMZ 5745), which has been taxonomically reclassified from A. sydowii var. mulundensis [1]. Comparative genomics of this strain revealed that it shares only ~45% of its secondary metabolite biosynthetic gene clusters with the closely related A. nidulans FGSC A4, indicating a high level of intraspecific divergence in secondary metabolism [2]. This unique genetic background ensures the specific production of mulundocandins, including Deoxymulundocandin.

Microbiology Fungal Biosynthesis Strain Engineering

Deoxymulundocandin (CAS 138626-63-8): Evidence-Based Application Scenarios for Procurement


Semi-Synthetic Echinocandin Development: A Validated Scaffold for Next-Generation Antifungals

Deoxymulundocandin is the direct precursor for semi-synthetic derivatives like Aminocandin (IP960/HMR3270), a compound with demonstrated in vivo activity against drug-resistant Candida and Aspergillus infections . Its single-step, high-yield synthesis from Mulundocandin provides a reliable and scalable source of the core scaffold [1]. This makes it a strategic procurement choice for medicinal chemistry programs focused on improving echinocandin potency, spectrum, or pharmacokinetics, particularly against emerging resistant strains.

Fundamental Research on Fungal Cell Wall Biosynthesis and (1,3)-β-D-Glucan Synthase Inhibition

As a structurally distinct echinocandin, Deoxymulundocandin serves as a valuable probe molecule for dissecting the structure-activity relationships (SAR) of (1,3)-β-D-glucan synthase inhibitors. Its unique structural features, particularly the 12-methyl myristoyl side chain and the serine substitution in the peptide core, differentiate it from echinocandins B and C, providing a unique chemical tool for comparative mechanistic studies and for understanding the basis of fungal resistance [2].

Biosynthetic and Genomic Studies of Echinocandin Production in Aspergillus

Deoxymulundocandin is exclusively produced by the novel species Aspergillus mulundensis, whose genome exhibits significant divergence from other echinocandin producers [3]. This compound is therefore essential for research into the specific biosynthetic pathways, gene clusters, and regulatory networks governing mulundocandin production. Procurement from a verified source enables comparative genomics and metabolomics studies aimed at yield improvement, novel compound discovery, and understanding the evolution of fungal secondary metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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